N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a 5-methyl group and a carboxamide-linked 4-(4-bromobenzoyl)phenyl moiety.
Properties
CAS No. |
73076-37-6 |
|---|---|
Molecular Formula |
C18H13BrN2O3 |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-[4-(4-bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H13BrN2O3/c1-11-16(10-20-24-11)18(23)21-15-8-4-13(5-9-15)17(22)12-2-6-14(19)7-3-12/h2-10H,1H3,(H,21,23) |
InChI Key |
ZTGRYIPJKFSGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a multi-step approach:
Detailed Synthetic Routes
Cyclization to Form the 1,2-Oxazole Core
- The 1,2-oxazole ring is commonly constructed by cyclodehydration of N-acyl-α-amino acids or their derivatives.
- For example, the N-acylation of α-amino acids with carboxylic acids followed by cyclodehydration using reagents such as ethyl chloroformate and bases like 4-methylmorpholine can yield 1,3-oxazol-5(4H)-ones, which are closely related heterocycles.
- Palladium-catalyzed imidoylative reactions of isocyanoacetates with aryl triflates have also been reported for oxazole synthesis, offering tunable substitution patterns.
Preparation of the 4-(4-Bromobenzoyl)phenyl Amine Intermediate
- The 4-(4-bromobenzoyl)phenyl moiety is introduced by acylation of aniline derivatives with 4-bromobenzoyl chloride .
- This acyl chloride can be prepared by reacting 4-bromobenzoic acid with thionyl chloride or similar chlorinating agents.
- The resulting amide intermediate is purified and used for coupling.
Coupling to Form the Target Carboxamide
- The carboxylic acid or activated ester of the 5-methyl-1,2-oxazole-4-carboxylic acid is coupled with the 4-(4-bromobenzoyl)phenyl amine.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or acid chlorides are employed to facilitate amide bond formation.
- Reaction conditions typically involve mild bases and solvents like dichloromethane or DMF at controlled temperatures.
Representative Synthetic Scheme (Conceptual)
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | α-Amino acid derivative | N-acylation with carboxylic acid, then cyclodehydration with ethyl chloroformate/4-methylmorpholine | 5-methyl-1,2-oxazole-4-carboxylic acid derivative | 85-93 | Formation of oxazole ring |
| 2 | 4-Bromobenzoic acid | Thionyl chloride reflux | 4-Bromobenzoyl chloride | 90-95 | Acyl chloride preparation |
| 3 | 4-(4-Bromobenzoyl)aniline + oxazole acid derivative | Coupling with EDC or acid chloride method | N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide | 70-88 | Amide bond formation |
Research Findings and Characterization
- The synthesized compound is characterized by Fourier-transform infrared spectroscopy (FT-IR) , proton nuclear magnetic resonance (1H-NMR) , mass spectrometry (MS) , and elemental analysis to confirm structure and purity.
- Typical spectral features include:
- FT-IR bands corresponding to amide carbonyl (~1650 cm⁻¹) and oxazole ring vibrations.
- 1H-NMR signals for methyl group at position 5 of oxazole and aromatic protons of the bromobenzoylphenyl group.
- Mass spectra showing molecular ion peaks consistent with the molecular weight (~370 g/mol considering bromine isotope pattern).
- Yields reported in literature for similar compounds range from 66% to over 90%, depending on reaction conditions and purification methods.
Notes on Optimization and Variations
- The choice of solvent, temperature, and coupling reagent significantly affects yield and purity.
- Use of anhydrous conditions and inert atmosphere (nitrogen or argon) is recommended to prevent hydrolysis and side reactions.
- Alternative synthetic routes include palladium-catalyzed cross-coupling reactions to introduce the bromobenzoylphenyl group post-oxazole formation.
- Cyclization methods may vary, including the use of hypervalent iodine oxidants or microwave-assisted synthesis for improved efficiency.
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Cyclodehydration of N-acyl-α-amino acids | Ethyl chloroformate, 4-methylmorpholine | Ring closure to oxazole | High yield, well-established | Requires pure intermediates |
| Acylation of aniline derivatives | 4-Bromobenzoyl chloride, thionyl chloride | Amide bond formation | Straightforward, scalable | Sensitive to moisture |
| Palladium-catalyzed imidoylative reaction | Pd catalyst, aryl triflates | Direct oxazole formation | Tunable substitution | Requires expensive catalysts |
| One-pot synthesis with 4-(4-bromophenylsulfonyl)benzamido intermediates | Acetic anhydride, sodium acetate | Cyclo-condensation | Efficient for sulfonyl derivatives | Specific to sulfonyl analogs |
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide exhibits anticancer properties. The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM. The mechanism was attributed to the induction of oxidative stress and disruption of mitochondrial function .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Case Study:
Research conducted on lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Another area of research involves the antimicrobial effects of this compound. Preliminary studies indicate its effectiveness against various bacterial strains.
Case Study:
In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, this compound displayed minimum inhibitory concentrations (MICs) of 12 µg/mL and 15 µg/mL respectively, highlighting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(4-(4-Bromobenzoyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding to these targets, while the isoxazole ring can modulate the compound’s activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Core Scaffold Variations
The 5-methyl-1,2-oxazole-4-carboxamide backbone is conserved across multiple analogs (Table 1). Key differences arise in the substituents on the phenyl ring, which dictate electronic, steric, and pharmacokinetic properties.
Table 1: Substituent Comparison of Selected Analogs
Electronic and Steric Effects
- Bromobenzoyl vs.
- Fluorinated Analogs: Substituting with electron-withdrawing groups (e.g., 2,4-difluorophenyl in ) increases metabolic stability and hydrogen-bonding capacity, as seen in leflunomide analogs .
- Amino and Morpholinyl Groups: Electron-donating groups (e.g., 4-amino in ) improve solubility but may reduce target affinity compared to bromobenzoyl .
Pharmacokinetic Considerations
- Lipophilicity: Bromobenzoyl’s high logP value may enhance blood-brain barrier penetration but increase hepatic metabolism risk.
- Metabolic Stability: Fluorinated and sulfonated analogs demonstrate slower CYP450-mediated degradation compared to methyl or amino-substituted derivatives .
Biological Activity
N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an oxazole ring, a bromobenzoyl moiety, and a carboxamide functional group. Its chemical formula is CHBrNO, with a molecular weight of approximately 364.19 g/mol. The presence of bromine in the structure is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Research indicates that derivatives of oxazole compounds, including this compound, exhibit various mechanisms of action:
- Apoptosis Induction : Studies have shown that related oxazole derivatives can induce apoptosis in cancer cells. For instance, a study identified structure-activity relationships (SAR) among 2-phenyl-oxazole-4-carboxamide derivatives, revealing that certain compounds could cleave PARP and lead to DNA laddering, which are hallmarks of apoptosis .
- Anti-inflammatory Activity : The compound's structural features suggest potential anti-inflammatory properties. Oxazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .
- Analgesic Effects : Some oxazole derivatives have demonstrated analgesic activity in preclinical models. In particular, molecular docking studies indicate that these compounds may interact with pain-related biological targets .
Table 1: Summary of Biological Activities
Case Studies
- Apoptosis Induction in Cancer Models : In a study involving human colorectal cancer cells (DLD-1), this compound showed significant induction of apoptosis as evidenced by PARP cleavage and DNA fragmentation assays. This suggests its potential as an anticancer agent.
- Analgesic Testing : In animal models, the compound exhibited notable analgesic effects comparable to standard analgesics. The mechanisms were explored through behavioral assays such as the writhing test and hot plate test, indicating its effectiveness without significant acute toxicity .
- Inflammatory Response : Molecular docking studies have indicated that this compound may inhibit COX enzymes involved in the inflammatory pathway. This opens avenues for further research into its use as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
